Trimethylamine N-oxide dihydrate

Description

Interdisciplinary Research Landscape

The significance of trimethylamine (B31210) N-oxide (TMAO) extends beyond biochemistry and marine biology, making it a subject of interest in a broad, interdisciplinary research landscape. chemimpex.com Its presence and metabolic pathways have implications for several fields of study.

In the realm of medical and clinical research , elevated levels of TMAO in the body have been investigated for their association with various health conditions. nih.govfrontiersin.org Research has explored the link between TMAO, gut microbiota, and cardiovascular diseases, as TMAO is generated from dietary precursors like choline (B1196258) and carnitine through microbial metabolism. nih.govnih.gov Studies have also delved into the potential role of TMAO in neurological and neuropsychiatric disorders, as it can cross the blood-brain barrier. nih.gov Furthermore, its involvement in metabolic diseases such as diabetes and chronic kidney disease is an active area of investigation. nih.govulster.ac.uk

Plant sciences have also recently emerged as a new frontier for TMAO research. Studies have shown that plants can endogenously produce TMAO, and its levels increase in response to abiotic stressors like drought and high salinity. researchgate.net This suggests that TMAO may function as a protective osmolyte in plants, similar to its role in animals, opening up new avenues for understanding plant stress tolerance. researchgate.net

The food industry and environmental science also find relevance in TMAO research. In the food sector, it has been explored as a preservative for seafood products. chemimpex.com From an environmental perspective, TMAO is studied in the context of nitrogen cycling in aquatic ecosystems. chemimpex.com

Table 2: Interdisciplinary Applications and Research Areas of TMAO

| Field of Study | Research Focus | Reference |

|---|---|---|

| Medical Research | Association with cardiovascular disease, neurological disorders, and metabolic diseases. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Plant Science | Role as a protective osmolyte in response to abiotic stress. researchgate.net | researchgate.net |

| Food Industry | Use as a preservative in seafood. chemimpex.com | chemimpex.com |

| Environmental Science | Involvement in nitrogen cycling in aquatic systems. chemimpex.com | chemimpex.com |

| Biochemical Research | Stabilizing agent for proteins and enzymes. chemimpex.com | chemimpex.com |

| Pharmaceutical Development | Potential as a drug solubilizer. chemimpex.com | chemimpex.com |

Structure

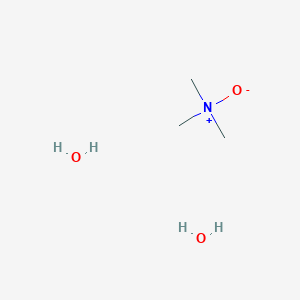

3D Structure of Parent

Properties

CAS No. |

62637-93-8 |

|---|---|

Molecular Formula |

C3H11NO2 |

Molecular Weight |

93.13 g/mol |

IUPAC Name |

N,N-dimethylmethanamine oxide;hydrate |

InChI |

InChI=1S/C3H9NO.H2O/c1-4(2,3)5;/h1-3H3;1H2 |

InChI Key |

GYFWCKUYWWTXCE-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)[O-].O.O |

Canonical SMILES |

C[N+](C)(C)[O-].O |

Other CAS No. |

62637-93-8 |

physical_description |

Colourless to yellow solid; Odourless |

Pictograms |

Irritant |

solubility |

Soluble in water Soluble (in ethanol) |

Synonyms |

N,N-Dimethylmethanamine N-Oxide Dihydrate; |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Trimethylamine N Oxide

Microbial Conversion of Precursors to Trimethylamine (B31210) (TMA)

The initial and rate-limiting step in TMAO biosynthesis is the production of trimethylamine (TMA) by the gut microbiota. nih.govresearchgate.net This conversion is entirely dependent on the metabolic activities of specific bacteria residing in the gastrointestinal tract. pnas.org

Dietary Precursors and Substrates

A variety of dietary compounds, rich in trimethylamine moieties, serve as the primary substrates for microbial TMA production. nih.govnih.govnih.gov These include choline (B1196258), phosphatidylcholine (lecithin), L-carnitine, and betaine (B1666868). nih.govnih.govnih.govpnas.org These precursors are abundant in a Western diet, particularly in foods like red meat, eggs, dairy products, and certain fish. nih.govnih.govpnas.org For instance, L-carnitine is highly concentrated in red meat, while choline and phosphatidylcholine are plentiful in egg yolks and dairy. nih.govpnas.orgwikipedia.org

Table 1: Key Dietary Precursors of Trimethylamine (TMA)

| Precursor | Common Dietary Sources |

| Choline | Egg yolks, liver, beef, soybeans, wheat germ. nih.govnih.govwikipedia.org |

| Phosphatidylcholine (Lecithin) | Egg yolks, soybeans, sunflower seeds, red meat. nih.govnih.govnih.gov |

| L-Carnitine | Red meat (especially beef), dairy products, fish, poultry. nih.govnih.govpnas.org |

| Betaine | Wheat bran, beets, spinach. nih.govpnas.orgwikipedia.org |

Key Microbial Enzyme Systems and Associated Bacterial Taxa

The microbial conversion of dietary precursors to TMA is facilitated by specific enzyme systems. A key enzyme is the choline TMA-lyase, encoded by the cutC/D gene cluster. preprints.orgpreprints.org This glycyl radical enzyme is responsible for cleaving the carbon-nitrogen bond in choline to produce TMA and acetaldehyde. pnas.orgnih.gov

Another important enzymatic pathway involves the conversion of L-carnitine. While initially thought to be a direct conversion, recent research suggests a two-step process where L-carnitine is first converted to γ-butyrobetaine (γBB) by one set of gut microbes, which is then metabolized to TMA by a different set of bacteria possessing the gbu gene cluster. pnas.orgtandfonline.com A Rieske-type oxygenase and its reductase partner (CntA/B) have also been identified in the conversion of carnitine to TMA. nih.gov

Several bacterial taxa within the human gut have been identified as TMA producers. These primarily belong to the phyla Firmicutes, Proteobacteria, and Actinobacteria. pnas.org Specific species known to possess TMA-producing capabilities include Clostridium sporogenes, Escherichia fergusonii, Proteus penneri, and Streptococcus sanguinis. nih.govbu.edu Interestingly, the ability to produce TMA can be strain-specific, suggesting that this metabolic trait may be acquired through horizontal gene transfer. asm.org

Table 2: Microbial Enzymes and Associated Bacteria in TMA Synthesis

| Enzyme System | Gene Cluster | Precursor | Associated Bacterial Taxa |

| Choline TMA-lyase | cutC/D | Choline | Anaerococcus hydrogenalis, Clostridium asparagiforme, Clostridium hathewayi, Clostridium sporogenes, Escherichia fergusonii, Proteus penneri, Providencia rettgeri, Edwardsiella tarda. nih.gov |

| Rieske-type oxygenase/reductase | cntA/B | L-Carnitine | Identified in human microbiota. nih.govtandfonline.com |

| γ-butyrobetaine conversion pathway | gbuABCDEF | γ-butyrobetaine (from L-carnitine) | Identified in human gut microbes. tandfonline.com |

Host-Dependent Oxidation of Trimethylamine to Trimethylamine N-Oxide

Once produced by the gut microbiota, TMA is absorbed from the intestine into the portal circulation and transported to the liver. nih.govresearchgate.net In the liver, it undergoes oxidation to form TMAO. nih.govnih.gov

Hepatic Flavin-Containing Monooxygenases (FMOs)

The primary enzymes responsible for the conversion of TMA to TMAO in humans are the flavin-containing monooxygenases (FMOs), particularly FMO3. nih.govpnas.orgasm.org FMOs are a family of NADPH-dependent enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. nih.govnih.gov FMO3 is the main isoform in the adult human liver and is highly efficient at oxidizing TMA to the non-odorous TMAO. nih.govpnas.org FMO1, which is more abundant in the fetal liver, also contributes to this process. asm.orgnih.gov A genetic deficiency in the FMO3 enzyme leads to a rare metabolic disorder called trimethylaminuria, or "fish odor syndrome," where un-metabolized TMA is excreted in sweat, urine, and breath, causing a strong fishy odor. nih.govwikipedia.org

Table 3: Key Human Flavin-Containing Monooxygenases (FMOs) in TMAO Synthesis

| Enzyme | Location | Function |

| FMO3 | Adult Liver | Major enzyme for oxidizing TMA to TMAO. nih.govpnas.orguky.edu |

| FMO1 | Fetal Liver, Adult Kidney | Contributes to TMA oxidation. asm.orgnih.gov |

Metabolic Fate and Excretion Pathways

Following its synthesis in the liver, TMAO enters the systemic circulation. researchgate.net From there, it is primarily cleared from the body via the kidneys. researchgate.netnih.gov Studies using isotopically labeled TMAO have shown that it has a relatively fast turnover in the circulation, with the majority being eliminated in the urine within 24 hours. researchgate.netnih.gov Renal excretion occurs through both glomerular filtration and tubular secretion. mdpi.com A very small amount of TMAO may be detected in feces, indicating near-complete absorption of orally consumed TMAO. nih.gov Interestingly, some studies have noted the detection of TMAO in skeletal muscle. researchgate.netnih.gov There is also evidence for a "metabolic retroversion" process, where TMAO can be reduced back to TMA by certain gut bacteria, predominantly Enterobacteriaceae. nih.govbiorxiv.org This newly formed TMA can then be reabsorbed and re-oxidized to TMAO in the liver, creating a cycle. nih.govbiorxiv.org

Table 4: Summary of Trimethylamine N-oxide (TMAO) Metabolic Fate

| Process | Location | Description |

| Systemic Circulation | Bloodstream | TMAO circulates throughout the body after being released from the liver. researchgate.net |

| Renal Excretion | Kidneys | The primary route of elimination, with over 95% of TMAO excreted in the urine. researchgate.net |

| Tissue Distribution | Skeletal Muscle | Small amounts of TMAO can be taken up by extrahepatic tissues like skeletal muscle. researchgate.netnih.gov |

| Metabolic Retroconversion | Gut | Some gut bacteria can reduce TMAO back to TMA, which can then re-enter the cycle. nih.govbiorxiv.org |

Molecular Interactions and Biophysical Mechanisms of Trimethylamine N Oxide Dihydrate

Trimethylamine (B31210) N-Oxide–Water Interactions and Hydration Structures

The interaction of TMAO with water is a key aspect of its biological function. researchgate.netrsc.orgucla.edu TMAO is an amphiphilic molecule, possessing a hydrophilic N-O group and three hydrophobic methyl groups. nih.gov This dual nature dictates its hydration properties and its influence on the surrounding water structure.

TMAO is known to enhance the structure of water. acs.org Molecular dynamics simulations have revealed that TMAO increases the number of hydrogen bonds per water molecule and strengthens these bonds. acs.orgaip.org This leads to a more ordered, long-range spatial arrangement of the solvent. acs.org The strong hydrogen bonds between the oxygen atom of TMAO and water molecules are a key feature of this interaction. nih.gov Neutron scattering experiments have shown that TMAO helps maintain the structure of water, even under high pressure, by preserving a distinct second solvation shell and enhancing hydrogen bonding between water molecules. whiterose.ac.ukresearchgate.net This resistance to pressure-induced changes in water structure is a key aspect of its protective effect on proteins in deep-sea organisms. whiterose.ac.ukresearchgate.net Some studies suggest that water molecules interacting with TMAO form a more ordered hydrogen-bond network than that found in pure water. rsc.org

Vibrational spectroscopy and molecular dynamics simulations have been instrumental in probing the structure and dynamics of TMAO and its surrounding water molecules. researchgate.netrsc.orgucla.eduelsevierpure.com These studies have provided evidence for the formation of stable TMAO·2H₂O and/or TMAO·3H₂O complexes with exceptionally long lifetimes. amolf.nl Terahertz and Raman spectroscopy have shown that TMAO influences not only the water molecules directly interacting with it but also those in its vicinity, causing a slowdown in their orientation dynamics. rsc.org

Spectroscopic studies have also revealed that the interaction between TMAO and water is strong, leading to a modification of the electronic structure of water. rsc.org Femtosecond mid-infrared spectroscopy has demonstrated that water molecules interacting with the hydrophobic part of TMAO exhibit slower rotation dynamics. amolf.nl Furthermore, the O-D stretching vibration of HDO in an isotopically diluted TMAO solution shows a red-shift, indicating strong hydrogen bonding between water and the TMAO oxygen. amolf.nlpnas.org

Computational models have provided detailed insights into the solvation of TMAO. Molecular dynamics simulations indicate that the first solvation shell of TMAO consists of approximately 13 water molecules, with direct coordination to the oxygen atom and a clathrate-like structure around the methyl groups. researchgate.net These simulations have also shown that both the hydrophobic and hydrogen-bonding sites of TMAO are well-solvated by water molecules. nih.gov

Simulations have been crucial in understanding the "osmophobic" effect, where TMAO is excluded from the vicinity of peptide groups. nih.gov This exclusion is believed to be due to the fact that hydrogen bonds donated from peptide groups to TMAO are significantly weaker than those from water. nih.gov Consequently, there is at least one layer of water between the peptide and TMAO. nih.gov Furthermore, computational studies have shown that TMAO enhances the lifetime of water-water hydrogen bonds. aip.orgnih.gov

Table 1: Summary of Spectroscopic and Computational Findings on TMAO Hydration

| Technique | Key Findings | References |

|---|---|---|

| Neutron Scattering | TMAO resists pressure-induced disruption of water structure, maintaining a second solvation shell and enhancing water-water hydrogen bonds. | whiterose.ac.uk, researchgate.net, nih.gov |

| Vibrational Spectroscopy (FTIR, Raman, Terahertz) | Evidence of stable TMAO-water complexes (TMAO·2H₂O, TMAO·3H₂O). Slower rotational dynamics of water around TMAO. Red-shift in O-D stretch indicates strong H-bonding. | pnas.org, amolf.nl, rsc.org |

| Molecular Dynamics (MD) Simulations | TMAO increases the number and strength of water-water hydrogen bonds. First solvation shell contains ~13 water molecules. TMAO is excluded from peptide surfaces by a layer of water. | acs.org, aip.org, nih.gov, researchgate.net |

| Soft X-ray Spectroscopy | Indicates that nine or more water molecules interact with a single TMAO molecule and that the electronic structure of water is modified by this interaction. | rsc.org |

Mechanisms of Protein Stabilization by Trimethylamine N-Oxide

The ability of TMAO to stabilize proteins is a subject of extensive research, with several interconnected mechanisms being proposed. researchgate.netacs.orgucla.edupnas.org These mechanisms involve both indirect effects mediated through the solvent and direct interactions with the protein itself.

A predominant theory for TMAO's stabilizing effect is the principle of preferential exclusion, also termed "osmophobicity". nih.govnih.gov According to this model, TMAO is unfavorably excluded from the vicinity of the protein surface, particularly from the peptide backbone. nih.govpnas.org This exclusion is more pronounced for the unfolded state of a protein, which exposes a larger surface area to the solvent. nih.gov By being excluded, TMAO effectively raises the free energy of the unfolded state more than that of the folded state, thus shifting the equilibrium towards the compact, native conformation. nih.gov

This preferential exclusion is driven by the unfavorable interaction between TMAO and the peptide backbone. acs.orgpnas.org Molecular dynamics simulations suggest that this is because TMAO's interactions with water are more favorable than its interactions with the peptide unit. acs.org The excluded volume effect of the hydrated TMAO molecule, which has a first solvation shell with a radius of about 6 Å, also contributes to this stabilization by entropically favoring the more compact folded state of the protein. nih.govresearchgate.netnih.gov

While the preferential exclusion model emphasizes indirect effects, there is growing evidence for direct interactions between TMAO and proteins. pnas.orgnih.gov Some studies suggest that TMAO can have competing effects: stabilizing compact conformations through interactions with the backbone and charged residues, while promoting swelling through interactions with nonpolar residues. researchgate.netnjit.edupolito.it

Counteracting Denaturant Effects (e.g., Urea)

Trimethylamine N-oxide (TMAO) is well-documented for its ability to stabilize the native structure of proteins and counteract the denaturing effects of substances like urea (B33335). rsc.orgnih.gov The mechanism behind this counteraction is multifaceted and involves both direct and indirect interactions with the denaturant and the protein.

One primary mechanism by which TMAO counteracts urea's denaturing activity is by inhibiting the preferential interaction between urea and the protein. acs.orgnih.gov Molecular dynamics simulations have shown that in a solution containing both TMAO and urea, TMAO can effectively reduce the accumulation of urea molecules around the protein surface. acs.org This is significant because urea is understood to denature proteins by directly interacting with and solvating the polypeptide backbone and amino acid side chains, which favors the unfolded state. nih.gov By competing with urea for interaction with the protein, TMAO helps to maintain the protein's hydration shell, thus favoring the more compact, native conformation. The effectiveness of this counteraction can, however, be dependent on the amino acid composition of the protein . acs.orgnih.gov

Another proposed mechanism involves the effect of TMAO on the bulk solvent properties. The presence of TMAO in an aqueous solution increases the volume packing density of the solution. rsc.org This makes the creation of a cavity within the solvent to accommodate the unfolded protein energetically more costly. rsc.org In a mixed solution of urea and TMAO, the energetic penalty for creating this cavity is significantly high, which counteracts the favorable energetic gains from urea binding to the protein, thus stabilizing the folded state. rsc.org

Studies on model compounds, such as cyclic dipeptides, have provided quantitative data on the stabilizing effects of TMAO against urea. The transfer free energies (ΔG'tr) from water to solutions of urea, TMAO, and a mixture of both demonstrate TMAO's ability to offset urea's destabilizing influence. As shown in the table below, urea destabilizes the cyclic dipeptides (positive ΔG'tr), while TMAO has a stabilizing effect (negative ΔG'tr). In a mixed solution, the presence of TMAO significantly counteracts the denaturing effect of urea. nih.gov

Table 1: Apparent Transfer Free Energies (ΔG'tr) of Cyclic Dipeptides from Water to Aqueous Solutions of Urea and TMAO at 25°C

| Cyclic Dipeptide | ΔG'tr to 2 M Urea (cal/mol) | ΔG'tr to 1 M TMAO (cal/mol) | ΔG'tr to 2 M Urea + 1 M TMAO (cal/mol) |

|---|---|---|---|

| cyclo(Gly-Gly) | -230 | 150 | -80 |

| cyclo(Ala-Ala) | -450 | 290 | -160 |

| cyclo(Val-Val) | -780 | 480 | -300 |

Data derived from solubility measurements of cyclic dipeptides in different solvent conditions. A negative value indicates stabilization of the peptide by the solute, while a positive value indicates destabilization. The data illustrates that TMAO can significantly counteract the destabilizing effect of urea on these model peptides. nih.gov

Implications for Intrinsically Disordered Proteins

The influence of Trimethylamine N-oxide on intrinsically disordered proteins (IDPs) presents a more complex picture compared to its well-defined stabilizing effect on globular proteins. IDPs lack a fixed three-dimensional structure and exist as dynamic ensembles of conformations, playing crucial roles in various cellular processes. nih.gov

While osmolytes are generally known to promote folding and prevent aggregation, the effect of TMAO on IDPs can be functionally disruptive. nih.gov Research on α-casein, an IDP found in mammalian milk with chaperone-like activity, has shown that TMAO can abolish its function. nih.gov The study revealed that in the presence of TMAO, α-casein is induced to form an unstable, aggregation-prone intermediate, thereby losing its ability to protect other proteins from stress-induced aggregation. nih.gov This suggests that the compacting effect of TMAO, which is beneficial for the stability of globular proteins, may be detrimental to the function of certain IDPs that rely on their conformational flexibility.

This finding highlights that different osmolytes can have varied structural and functional consequences for IDPs. The specific interactions between TMAO and the amino acid residues of an IDP can lead to a shift in the conformational ensemble towards a state that is non-functional or even prone to aggregation. nih.gov These distinct effects have potential implications for a range of human diseases where IDPs are implicated, such as amyloidosis and neurodegenerative disorders. nih.gov

Intermolecular Interactions with Urea and Other Cosolutes

The counteraction of urea's denaturing effects by Trimethylamine N-oxide is underpinned by specific intermolecular interactions between TMAO, urea, and water. nih.govnih.gov Experimental and computational studies have provided insights into the nature of these interactions in ternary solutions.

Molecular dynamics simulations have further elucidated the energetics of these interactions. ambermd.org These studies show that TMAO-water and TMAO-urea hydrogen bonds are the most energetically favorable in the system. ambermd.org TMAO itself cannot form hydrogen bonds with other TMAO molecules, making it readily available to interact strongly with both water and urea. ambermd.org This leads to the preferential solvation of TMAO by water and urea, which in turn inhibits the interaction of urea with the protein, thus preventing its unfolding. ambermd.org

However, there is also evidence for the role of water-mediated interactions. Some studies using dielectric spectroscopy suggest that the strong hydration of TMAO, where its oxygen atom is tightly bound to approximately three water molecules, remains intact even in the presence of urea. rsc.org This would imply that direct hydrogen bonding between TMAO and urea is not significant. Instead, the observed non-linear increase in the viscosity and reorientation times of TMAO and urea in a ternary solution is attributed to water-mediated interactions between the two solutes, which cooperatively enhance the hydrogen-bond network of the solution. rsc.org

The following table summarizes the findings from various studies on the nature of TMAO-urea interactions.

Table 2: Summary of Research Findings on TMAO-Urea Intermolecular Interactions

| Study Type | Key Findings on TMAO-Urea Interaction | Reference |

|---|---|---|

| Neutron Scattering | TMAO oxygen preferentially forms hydrogen bonds with urea. | nih.govsigmaaldrich.com |

| Raman Spectroscopy & Computational Chemistry | Evidence of direct interactions between TMAO and urea from shifts in urea's vibrational modes. | nih.gov |

| Molecular Dynamics Simulations | TMAO-urea hydrogen bonds are energetically favorable; preferential solvation of TMAO by urea and water. | ambermd.org |

| Dielectric Spectroscopy | Suggests water-mediated interactions, with TMAO's hydration shell remaining intact. | rsc.org |

Physiological and Cellular Functions of Trimethylamine N Oxide

Role in Osmoregulation and Piezolyte Activity in Extremophiles

Trimethylamine (B31210) N-oxide is a crucial molecule for organisms living in extreme environments, particularly those exposed to high hydrostatic pressure and varying salinity. nih.govnih.gov It functions as a potent osmolyte, helping to maintain cellular volume and integrity in environments with high solute concentrations. nih.gov

As a piezolyte, TMAO is essential for the survival of deep-sea organisms. nih.govnih.gov The concentration of TMAO in marine animals, including fish and crustaceans, increases with the depth of their habitat. wikipedia.orgnih.gov For instance, it is found in high concentrations in the deepest-living fish species, Pseudoliparis swirei, discovered in the Mariana Trench. wikipedia.org High pressure can disrupt the structure and function of proteins, leading to denaturation. nih.govnih.gov TMAO counteracts these effects by stabilizing the folded state of proteins. nih.govnih.govnih.gov

The mechanism behind this stabilization is often attributed to the "osmophobic effect," where TMAO is excluded from the protein surface, indirectly promoting the hydration of the protein. nih.gov This is achieved through TMAO's ability to strengthen the hydrogen-bonding network of water. pnas.org Molecular dynamics simulations have shown that TMAO forms distinct shells around proteins. An outer shell alters the hydrogen bond lifetimes of water molecules, enhancing protein hydration, while a less populated inner shell can interact directly with certain amino acid residues. nih.govnih.gov This cooperative "herding" of water molecules by TMAO helps to maintain protein structure and function under the extreme pressure of the deep sea. nih.govnih.gov

Table 1: Effects of TMAO as a Piezolyte

| Feature | Description | References |

|---|---|---|

| Pressure Counteraction | Stabilizes proteins against the denaturing effects of high hydrostatic pressure. | nih.govnih.gov |

| Concentration Gradient | TMAO concentration in marine organisms increases with oceanic depth. | wikipedia.orgnih.gov |

| Mechanism | The "osmophobic effect" and enhanced protein hydration contribute to its stabilizing properties. | nih.gov |

| Actin Assembly | Promotes the assembly of filamentous actin from globular actin under high pressure. | researchgate.net |

Cellular Stress Response Modulation

TMAO is a significant modulator of cellular stress responses, with demonstrated effects on the endoplasmic reticulum and oxidative stress pathways.

The endoplasmic reticulum is vital for the proper folding and transport of proteins. nih.gov When ER function is impaired, unfolded or misfolded proteins accumulate, leading to ER stress and the activation of the unfolded protein response (UPR). nih.gov

TMAO has been shown to induce ER stress by directly interacting with and activating the protein kinase R-like endoplasmic reticulum kinase (PERK) pathway, one of the three main branches of the UPR. nih.govnih.govbohrium.comresearchgate.net Activation of PERK by TMAO leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and an increase in the expression of activating transcription factor 4 (ATF4). nih.govbohrium.comresearchgate.net This signaling cascade has been observed in various cell types, including endothelial cells, hepatocytes, and fibroblasts. nih.govbohrium.com In some contexts, however, TMAO has been shown to alleviate ER stress caused by certain protein mutations, suggesting a complex, context-dependent role. nih.govjohnshopkins.edu For example, it can reduce the aggregation of mutant αA-crystallin, thereby mitigating ER stress and subsequent apoptosis in lens epithelial cells. nih.govjohnshopkins.edu

TMAO plays a dual role in the regulation of reactive oxygen species (ROS) and antioxidant defense. On one hand, TMAO can induce oxidative stress by increasing the production of mitochondrial ROS (mtROS). nih.govsigmaaldrich.com This effect is partly mediated by the inhibition of the SIRT3-SOD2 signaling pathway, which is crucial for mitochondrial health. nih.gov TMAO-induced ROS production has been linked to the activation of inflammatory pathways. nih.govsigmaaldrich.com

Conversely, TMAO has also been reported to possess antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nih.gov Studies have shown that TMAO can enhance the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress. nih.gov However, other studies have reported that TMAO can inhibit the Nrf2 pathway in macrophage foam cells, leading to increased oxidative stress and lipid accumulation. nih.gov This suggests that the effect of TMAO on the Nrf2 pathway and oxidative stress may be cell-type specific.

Table 2: TMAO's Influence on Cellular Stress Pathways

| Pathway | Effect of TMAO | Key Mediators | Cell Types | References |

|---|---|---|---|---|

| ER Stress | Induces ER stress | PERK, eIF2α, ATF4 | Endothelial cells, Hepatocytes, Fibroblasts | nih.govnih.govbohrium.comresearchgate.net |

| ER Stress | Alleviates ER stress | Reduces protein aggregation | Lens epithelial cells | nih.govjohnshopkins.edu |

| ROS Production | Increases mitochondrial ROS | Inhibition of SIRT3-SOD2 | Endothelial cells | nih.gov |

| Antioxidant Defense | Activates Nrf2 pathway | Nrf2, HO-1, NQO1 | Myoblasts | nih.gov |

| Oxidative Stress | Inhibits Nrf2 pathway | Decreased Nrf2, HO-1 | Macrophage foam cells | nih.gov |

Modulation of Molecular Signaling Pathways

TMAO has been identified as a key modulator of several molecular signaling pathways, particularly those involved in inflammation and fibrosis.

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. d-nb.infonih.gov

TMAO has been consistently shown to activate the NLRP3 inflammasome in various cell types, including endothelial cells and macrophages. nih.govd-nb.infonih.govmdpi.com This activation is a key mechanism through which TMAO promotes inflammation. nih.govahajournals.org The process is often linked to the TMAO-induced production of ROS, which acts as a trigger for inflammasome assembly. nih.govsigmaaldrich.com Specifically, TMAO can stimulate the ROS-TXNIP (thioredoxin-interacting protein) axis to activate the NLRP3 inflammasome. sigmaaldrich.com The activation of the NLRP3 inflammasome by TMAO leads to increased caspase-1 activity and the subsequent release of IL-1β and IL-18, contributing to endothelial dysfunction and vascular inflammation. nih.govd-nb.infonih.gov

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. nih.govresearchgate.net The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression. researchgate.net

TMAO has been demonstrated to promote the differentiation of fibroblasts into myofibroblasts, a key event in the development of fibrosis. nih.govresearchgate.netmedchemexpress.comnih.gov This pro-fibrotic effect is mediated, at least in part, through the activation of the TGF-β/Smad2 signaling pathway. nih.govmedchemexpress.com Studies have shown that TMAO can increase the expression of the TGF-β receptor I, leading to enhanced phosphorylation of Smad2. nih.govmedchemexpress.com This, in turn, upregulates the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I. nih.govmedchemexpress.com Interestingly, some research suggests that TMAO's pro-fibrotic effects in certain contexts might occur independently of autocrine TGF-β1 stimulation, as TMAO failed to elicit Smad2 activation in quiescent skin fibroblasts in one study. researchgate.net

Effects on Cholesterol and Bile Acid Metabolism

Trimethylamine N-oxide (TMAO) has been identified as a significant modulator of cholesterol and bile acid metabolism, influencing key pathways that are integral to maintaining lipid balance. nih.gov Emerging research highlights a complex interplay where TMAO disrupts cholesterol homeostasis by affecting its transport, uptake by macrophages, and its primary elimination route via bile acid synthesis. nih.govnih.govnih.gov

Mechanistically, TMAO interferes with reverse cholesterol transport (RCT), the crucial process responsible for moving cholesterol from peripheral tissues, including arteries, back to the liver for excretion. nih.govnih.gov Animal studies have demonstrated that dietary supplementation with TMAO precursors, such as choline (B1196258) or carnitine, leads to a significant reduction in RCT. nih.gov This impairment of cholesterol efflux contributes to its accumulation in arterial walls, a key event in the development of atherosclerosis. nih.govnih.gov

Furthermore, TMAO has been shown to enhance the accumulation of cholesterol within macrophages, promoting the formation of "foam cells," which are a hallmark of atherosclerotic plaques. nih.govmdpi.com This is achieved by upregulating the expression of macrophage scavenger receptors, including CD36 and Scavenger Receptor A (SR-A). nih.govnih.gov By increasing the uptake of cholesterol into these immune cells, TMAO directly contributes to the pathology of atherosclerosis. nih.gov

The synthesis of bile acids from cholesterol in the liver represents the body's main pathway for eliminating excess cholesterol. nih.gov TMAO disrupts this critical process by suppressing the expression of key enzymes involved in bile acid production. nih.gov Specifically, TMAO has been found to downregulate the hepatic expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway, and Sterol 27-hydroxylase (CYP27A1). nih.govmdpi.comnih.gov This suppression leads to a decrease in the total bile acid pool size and, consequently, reduced cholesterol elimination. nih.gov

The regulatory effects of TMAO on bile acid synthesis are linked to the farnesoid X receptor (FXR), a nuclear receptor that acts as a sensor for bile acid levels. nih.govnih.govnih.gov Studies suggest that TMAO alters the composition of the bile acid pool, leading to changes that can activate FXR. nih.govnih.gov Activated FXR, in turn, induces the expression of the small heterodimer partner (SHP), which then represses the transcription of the Cyp7a1 gene, thus inhibiting bile acid synthesis. nih.gov This complex signaling cascade demonstrates how TMAO can indirectly control cholesterol metabolism through its influence on bile acid regulation. nih.gov Additionally, TMAO has been observed to reduce the expression of intestinal cholesterol transporters like Niemann-Pick C1-Like 1 (NPC1L1), further impacting cholesterol homeostasis. nih.govnih.gov

The collective impact of TMAO on these pathways—impaired reverse cholesterol transport, increased macrophage cholesterol uptake, and suppressed bile acid synthesis—results in elevated cholesterol levels and accelerates the development of atherosclerosis. nih.gov

Research Findings on TMAO's Effects on Cholesterol and Bile Acid Metabolism

| Study Focus | Model/Population | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Reverse Cholesterol Transport (RCT) | Mice | Dietary choline or TMAO supplementation significantly reduced RCT by approximately 30%. | TMAO impairs the pathway for cholesterol removal from arteries to the liver. | nih.govnih.gov |

| Macrophage Cholesterol Accumulation | Cell Culture (Macrophages) / Animal Models | TMAO increased cholesterol accumulation in macrophages, promoting foam cell formation. | Upregulation of scavenger receptors CD36 and SR-A on macrophages. | nih.govnih.gov |

| Bile Acid Synthesis | Mice (apoE-/-) | TMAO administration decreased the expression of hepatic Cyp7a1 (by 38.4% in one study) and Cyp27a1. | TMAO alters bile acid profiles, activating the FXR-SHP pathway which represses Cyp7a1 transcription. | nih.govnih.gov |

| Bile Acid Pool & Transporters | Mice | TMAO supplementation led to a significantly smaller total bile acid pool size. | Reduced expression of multiple liver bile acid transporters. | nih.gov |

| Serum Lipids | Mice (apoE-/-) | TMAO supplementation significantly increased levels of triglycerides (TG), total cholesterol (TC), and LDL-cholesterol (LDL-c). | Combined effects of reduced cholesterol elimination via bile acid synthesis and altered transport. | nih.gov |

| Intestinal Cholesterol Absorption | Rats / Mice | TMAO reduced the mRNA expression of intestinal cholesterol transporters, including NPC1L1. | Inhibition of key proteins responsible for transporting cholesterol from the gut into enterocytes. | nih.govnih.gov |

Microbial Ecology and Environmental Biogeochemistry of Trimethylamine N Oxide

Microbial Metabolism of Trimethylamine (B31210) N--Oxide as an Energy Source

Trimethylamine N-oxide (TMAO) serves as a significant, yet often overlooked, nutrient and energy source for a variety of marine microorganisms. pnas.orgresearchgate.net Abundant marine heterotrophic bacteria, particularly from the SAR11 and marine Roseobacter clades (MRC), are capable of catabolizing TMAO to support their metabolic needs. pnas.orgnih.gov Studies have demonstrated that in aerobic surface seawater, bacterioplankton predominantly oxidize TMAO as a source of energy. pnas.orgnih.gov For instance, the marine methylotrophic bacterium Methylophilales sp. HTCC2181 has been shown to oxidize TMAO to carbon dioxide to generate energy. pnas.orgnih.gov

The microbial breakdown of TMAO for energy involves specific enzymatic pathways and transport systems. A key enzyme in this process is TMAO demethylase (Tdm), which catalyzes the initial step in TMAO degradation. pnas.orgnih.gov This enzyme is part of a large protein group with a previously uncharacterized domain (DUF1989). nih.gov The gene encoding this enzyme, tdm, has been identified and its function confirmed in representatives of both the SAR11 clade and the MRC, such as Ruegeria pomeroyi DSS-3. pnas.orgnih.gov In R. pomeroyi, the tdm gene is essential for growth on TMAO. pnas.orgnih.gov The demethylation of TMAO releases formaldehyde (B43269) and ammonium (B1175870), which can then be utilized by the bacteria as carbon/energy and nitrogen sources, respectively. researchgate.netnih.gov

For microbes to utilize TMAO from the environment, they must first transport it across their cell membranes. A specific ATP-binding cassette (ABC) transporter, named TmoXWV, has been identified as the primary means for TMAO uptake in many marine bacteria. pnas.orgnih.gov This transporter shows high specificity for TMAO. pnas.org The high expression levels of both tmoX (the gene for the substrate-binding protein of the transporter) and tdm in natural marine bacterioplankton communities underscore the importance of TMAO as a substrate for energy generation in the marine environment. pnas.orgnih.gov

In anaerobic conditions, TMAO can also function as a terminal electron acceptor in a process known as anaerobic respiration. nih.govpsu.edumdpi.com This allows certain bacteria, such as some species of Proteus and Escherichia coli, to generate energy through oxidative phosphorylation in the absence of oxygen. nih.govpsu.edunih.gov The use of TMAO as an electron acceptor can significantly stimulate the anaerobic growth rate and yield of these bacteria, enabling them to thrive in anoxic environments like marine sediments or the gut of marine animals. psu.edunih.gov

The catabolism of TMAO provides a direct energy benefit to the microorganisms. In Ruegeria pomeroyi, for example, the breakdown of TMAO leads to the production of intracellular ATP, which enhances the bacterium's growth rate, growth yield, and survival during periods of energy starvation. nih.gov

| Organism/Group | Metabolic Process | Key Enzymes/Transporters | Energy Gain Mechanism | Reference(s) |

| SAR11 Clade | Aerobic TMAO Catabolism | TMAO demethylase (Tdm), TmoXWV transporter | Oxidation of TMAO to CO2 | pnas.orgnih.govnih.gov |

| Marine Roseobacter Clade (Ruegeria pomeroyi) | Aerobic TMAO Catabolism | TMAO demethylase (Tdm), TmoXWV transporter | Production of intracellular ATP, enhanced growth rate and yield | pnas.orgnih.govnih.gov |

| Methylophilales sp. HTCC2181 | Aerobic TMAO Catabolism | Not specified | Oxidation of TMAO to CO2 | pnas.orgnih.gov |

| Proteus NTHC 153 | Anaerobic Respiration | Not specified | Terminal electron acceptor for oxidative phosphorylation | nih.govpsu.edu |

| Escherichia coli | Anaerobic Respiration | TMAO reductase (TorA) | Terminal electron acceptor | nih.gov |

Role in Marine Carbon and Nitrogen Cycling

The microbial metabolism of trimethylamine N-oxide is a crucial component of the marine carbon (C) and nitrogen (N) cycles. pnas.orgscilit.com TMAO, found at nanomolar concentrations in oceanic surface waters, represents a significant pool of dissolved organic nitrogen, second only to N₂ gas. pnas.orgnih.govfrontiersin.org Its degradation by marine bacteria directly influences the flow of these essential nutrients in marine surface waters. nih.gov

When marine bacteria like Ruegeria pomeroyi utilize TMAO primarily as an energy source, it results in the remineralization of nitrogen in the form of ammonium (NH₄⁺). nih.gov This process releases bioavailable nitrogen back into the environment, which can then be used by other organisms, including phytoplankton, potentially stimulating primary production. nih.gov The metabolism of TMAO by abundant heterotrophic bacteria, such as the SAR11 clade, is considered an important source of nitrogen for these organisms, highlighting its role in sustaining microbial populations in the oligotrophic ocean. pnas.orgnih.gov

| Process | Input | Microbial Group | Output | Biogeochemical Impact | Reference(s) |

| Nitrogen Remineralization | Trimethylamine N-oxide | Marine Roseobacter Clade | Ammonium (NH₄⁺) | Increases bioavailability of nitrogen for other marine organisms. | nih.gov |

| Carbon Cycling | Trimethylamine N-oxide | SAR11 Clade, Methylophilales | Carbon Dioxide (CO₂) | Contributes to microbial respiration and carbon flux in the surface ocean. | pnas.orgnih.gov |

| Nutrient Source | Trimethylamine N-oxide | SAR11 Clade, Marine Roseobacter Clade | Carbon, Nitrogen, Energy | Sustains populations of abundant heterotrophic bacteria in the ocean. | pnas.orgnih.govnih.govresearchgate.net |

Impact on Volatile Methylated Amine Production and Atmospheric Processes

The microbial breakdown of trimethylamine N-oxide is a significant source of volatile methylated amines (VMAs) in the marine environment, including trimethylamine (TMA), dimethylamine (B145610) (DMA), and monomethylamine (MMA). pnas.orgnih.gov These compounds are produced as intermediates or end products of TMAO metabolism by various marine bacteria. pnas.orgnih.gov For instance, the demethylation of TMAO by the enzyme Tdm directly produces DMA. pnas.org

These volatile organic nitrogen compounds play a critical role in atmospheric processes once they are released from the ocean surface. pnas.org VMAs are precursors to the formation of marine aerosols. pnas.orgnih.gov In the atmosphere, amines can neutralize acidic compounds, contributing to the formation and growth of new particles. nih.govmdpi.com Studies have shown that TMAO itself, if emitted into the atmosphere, can enhance sulfuric acid-driven particle formation more effectively than dimethylamine due to its zwitterionic structure and high dipole moment, which allows for stable cluster formation through ion-dipole interactions. mdpi.comresearchgate.net

Furthermore, the methylated amines produced from TMAO are implicated in the formation of greenhouse gases. nih.gov For example, they are considered precursors to nitrous oxide (N₂O), a potent greenhouse gas, in the marine atmosphere. pnas.orgnih.govnih.gov The production of these climatically important compounds from TMAO metabolism establishes a direct link between microbial processes in the ocean and atmospheric chemistry and climate. nih.govresearchgate.net The flux of these volatile amines from the sea to the atmosphere is influenced by the microbial consumption and production dynamics in surface waters, making the microbial ecology of TMAO a key factor in regulating these emissions. nih.gov

| Precursor Compound | Microbial Process | Volatile Product(s) | Atmospheric Impact | Reference(s) |

| Trimethylamine N-oxide | Demethylation by marine bacteria | Dimethylamine (DMA), Trimethylamine (TMA), Monomethylamine (MMA) | Precursors for marine aerosol formation. | pnas.orgnih.govnih.gov |

| Trimethylamine N-oxide | Potential direct emission | Trimethylamine N-oxide (TMAO) | Enhances atmospheric particle formation with sulfuric acid. | mdpi.comresearchgate.net |

| Volatile Methylated Amines (TMA, DMA, MMA) | Atmospheric reactions | - | Precursors to the greenhouse gas nitrous oxide (N₂O). | pnas.orgnih.govnih.gov |

| Tertiary Amines (e.g., Trimethylamine) | Atmospheric oxidation (e.g., by nitrate (B79036) radicals) | Secondary organic aerosols | Contributes to secondary organic aerosol formation. | researchgate.net |

Advanced Methodologies and Analytical Techniques in Trimethylamine N Oxide Research

Spectroscopic Techniques for Molecular Characterization

Spectroscopy is fundamental to elucidating the molecular structure and interactions of TMAO dihydrate. Various techniques are employed to probe its vibrational modes, electronic structure, and hydration shell.

Infrared (IR) and Raman Spectroscopy are powerful tools for investigating the vibrational characteristics of TMAO. IR spectroscopy of solid TMAO dihydrate has been used to study the nature of its chemical bonds. nih.gov The N-O stretching frequency is observed around 937 cm⁻¹, and the C-N stretching frequency is found at approximately 945 cm⁻¹. nih.gov These frequencies remain largely unchanged in the dihydrate form, indicating a molecular compound where strong hydrogen bonds are present. nih.gov

Raman spectroscopy complements IR by providing detailed information about the effects of hydration on TMAO's vibrational modes. sciex.com Studies have shown that hydration induces either red or blue shifts in the normal modes of TMAO, with distinct spectral signatures depending on the water concentration. sciex.com For instance, adding TMAO to an aqueous solution can cause a blue shift in the H-N-H bending modes of other solutes, suggesting direct interactions. microbiologyresearch.orgnih.gov The technique is sensitive enough to monitor the initial effects of microhydration on anhydrous TMAO when exposed to humidity. sciex.com

UV-Visible (UV-Vis) Spectroscopy has limited direct application for TMAO characterization as the molecule is considered spectroscopically silent in the UV-visible region. nih.gov However, innovative indirect methods have been developed. One such approach uses a lanthanide metal-organic framework that can detect TMAO with high sensitivity by observing changes in its emission intensity, demonstrating a potential workaround for TMAO's lack of a UV-Vis chromophore. nih.gov

Soft X-ray Spectroscopy offers a more specialized approach to probe the electronic structure and hydration of TMAO in aqueous solutions. jasem.com.trbevital.no Soft X-ray absorption spectra in the O 1s region show a concentration-dependent shoulder at 533 eV, which is assigned to the 6a1 resonance of TMAO. jasem.com.trbevital.no By acquiring soft X-ray emission spectra at this resonance, researchers can analyze components from both TMAO and the surrounding water molecules. jasem.com.trbevital.no This analysis has indicated that a single TMAO molecule interacts with nine or more water molecules, providing quantitative insight into its hydration structure. jasem.com.trbevital.no

Chromatographic and Mass Spectrometric Approaches for Quantification

Accurate quantification of TMAO in biological matrices is crucial for clinical and metabolic research. Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant method, offering high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for TMAO quantification in samples like plasma, serum, and urine. nih.govsciex.comjasem.com.trbevital.nomdpi.comnih.govbohrium.com These methods typically involve a simple protein precipitation step, followed by analysis. nih.govjasem.com.trmdpi.com To overcome the challenge of endogenous TMAO in biological matrices, stable isotope-labeled internal standards, such as d9-TMAO, are used for accurate quantification. bevital.nobohrium.com The monitored mass transition for TMAO is typically from a precursor ion of m/z 76.1 or 76.2 to a product ion of m/z 58.1 or 58.2. nih.govsciex.com

Different chromatographic techniques are employed for separation prior to mass analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating polar compounds like TMAO and its precursors. mdpi.comnih.gov HILIC methods, often using a neutral column and an ammonium (B1175870) formate (B1220265) mobile phase, can simultaneously quantify TMAO, trimethylamine (B31210) (TMA), choline (B1196258), and carnitine. nih.gov Reversed-phase chromatography, using columns like C18, is also widely used, providing rapid separation with run times as short as 5.5 minutes. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for TMAO analysis, though it presents more challenges. Direct detection of TMAO by GC-MS is not feasible due to its non-volatile nature. nih.gov Therefore, TMAO must first be chemically reduced to the more volatile TMA, which is then derivatized before analysis. nih.govnih.gov This multi-step process can be labor-intensive and complicated by the high volatility of TMA. nih.govbevital.no

Below is an interactive table summarizing various chromatographic methods used for TMAO quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed structural information and serves as a powerful tool for the quantitative analysis of TMAO.

For structural elucidation , 1D and 2D NMR experiments are utilized. The 1D ¹H NMR spectrum of TMAO is characterized by a single, intense singlet for its nine equivalent methyl protons. nih.govhmdb.ca In D₂O, this peak appears around 3.26 ppm. nih.gov The ¹³C NMR spectrum shows a corresponding signal for the methyl carbons at approximately 62.2 ppm. nih.gov 2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are used to confirm the direct correlation between the protons and their attached carbons, providing unambiguous assignments. nih.govbmrb.io

For quantitative analysis , NMR offers a high-throughput alternative to mass spectrometry, particularly in clinical laboratory settings. nih.govnih.gov An automated NMR-based assay has been developed to quantify TMAO concentrations in serum and plasma. nih.govnih.govresearchgate.net A key challenge in analyzing biological samples is the crowded nature of the NMR spectrum. nih.govresearchgate.net This is overcome by adjusting the sample pH, which shifts the TMAO methyl peak to a less congested region of the spectrum (around 3.29-3.30 ppm), and by using pulse sequences like the Carr-Purcell-Meiboom-Gill (CPMG) to suppress broad signals from proteins. nih.govnih.gov These NMR assays show excellent correlation with LC-MS methods (R² = 0.98) and have a limit of quantitation around 3.3 µM. nih.govnih.gov This makes NMR a simple, accurate, and robust method for measuring circulating TMAO levels with minimal sample preparation. nih.govnih.gov

The following table details the characteristic NMR shifts for Trimethylamine N-oxide.

Bioinformatic and Genomic Approaches for Microbial Pathways

Understanding the microbial pathways that produce and metabolize TMAO is critical, as gut and marine microbiota are key players in its lifecycle. Bioinformatic and genomic studies are essential for identifying the bacteria and the specific genes and enzymes involved.

Research has focused on identifying key enzymes responsible for TMA formation from precursors like choline and carnitine, and for TMAO metabolism. Bioinformatic analyses of bacterial genomes and metagenomes have targeted genes encoding enzymes such as choline-TMA lyase (CutC), carnitine monooxygenase (CntA), and TMAO reductases (TorA, Dms, MsrP, BisC). microbiologyresearch.orgmdpi.com For example, a bioinformatic exploration of human gut bacteria revealed that while Tor proteins were largely limited to Enterobacteriaceae, Dms, MsrP, and BisC proteins were much more prevalent across other bacterial genera. microbiologyresearch.org

In marine environments, similar approaches have identified the TMAO demethylase (Tdm) and a specific ATP-binding cassette transporter (TmoXWV) as crucial for TMAO catabolism in abundant bacteria like the SAR11 and Roseobacter clades. uea.ac.ukuea.ac.uk Metatranscriptomic and metaproteomic data confirm that these genes are actively expressed in natural seawater, highlighting TMAO as a significant nutrient in marine ecosystems. uea.ac.uk

However, predicting TMAO levels based solely on metagenomic data is challenging. ahajournals.org Studies have shown that the abundance of TMA-producing genes in the gut microbiome does not always correlate strongly with plasma TMAO concentrations. ahajournals.orgmedrxiv.org This discrepancy can be due to various factors, including the regulation of gene transcription and translation, cofactor availability, and the influence of host factors like liver enzyme activity and renal function. mdpi.comahajournals.org Therefore, a comprehensive understanding requires integrating in silico genomic analyses with in vitro functional studies and clinical data to fully elucidate the complex interplay between diet, the microbiome, and host in TMAO metabolism. microbiologyresearch.org

Theoretical and Computational Chemistry Studies of Trimethylamine N Oxide

Quantum Chemical Calculations of Molecular and Cluster Structures

Quantum chemical calculations are employed to investigate the intrinsic properties of the TMAO molecule and its interactions within small clusters. These studies reveal details about its electronic structure, which dictates its behavior in larger systems.

The molecular structure of TMAO is zwitterionic, featuring a hydrophilic oxygen atom and a hydrophobic trimethylammonium group. researchgate.net Calculations at the M06/cc-PVTZ level of theory have been used to determine its gas-phase dipole moment and polarizability. researchgate.net The large dipole moment is a key characteristic of TMAO. For instance, the TMAO–water complex exhibits a substantially higher dipole moment (10.7 Debye) compared to the individual molecules, indicating a strong interaction. researchgate.net This high polarity influences its solubility and interactions with other polar molecules, including water.

Calculated Molecular Properties of TMAO

| Property | Value | Level of Theory | Source |

|---|---|---|---|

| Gas-Phase Dipole Moment | 5.4 D | M06/cc-PVTZ | researchgate.net |

| Dipole Moment (TMAO-water complex) | 10.7 Debye | Not specified | researchgate.net |

| Molecular Polarizability | Similar to Tert-butyl alcohol (TBA) | M06/cc-PVTZ | researchgate.net |

Molecular Dynamics Simulations of Solute-Solvent and Solute-Biomolecule Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions of TMAO in complex environments, such as aqueous solutions and in the presence of biomolecules like proteins and peptides. rsc.orgelsevierpure.commpg.de These simulations provide a molecular-level understanding of how TMAO functions.

In ternary solutions containing urea (B33335), another osmolyte known for its protein-denaturing effects, TMAO demonstrates a counteracting mechanism. ambermd.orgcapes.gov.br MD simulations reveal that TMAO interacts strongly with both water and urea, forming favorable hydrogen bonds. ambermd.org This preferential interaction with water and urea may reduce their availability to interact with and unfold proteins. ambermd.org

Solute-Biomolecule Interactions: The interaction of TMAO with proteins is complex and involves competing mechanisms. wikipedia.org MD simulations have been used to study TMAO's effect on various model polypeptides and proteins. nih.govnih.gov One key finding is that TMAO tends to be excluded from the immediate vicinity of the protein surface, a phenomenon known as preferential hydration. nih.gov However, other simulations suggest that TMAO can also have direct, attractive interactions with polypeptides. nih.gov

Summary of TMAO Interactions from Molecular Dynamics Simulations

| System | Key Findings | Source |

|---|---|---|

| TMAO in Water | Enhances water structure and the lifetime of water-water hydrogen bonds. | nih.govambermd.org |

| TMAO in Water | Forms strong hydrogen bonds with water via its oxygen atom. | nih.gov |

| TMAO and Hydrophobic Solutes (e.g., Methane) | Increases the stability of the contact state of hydrophobic solutes, counteracting pressure-induced dissolution. | nih.gov |

| TMAO-Urea-Water | TMAO interacts strongly with both water and urea, potentially preventing them from denaturing proteins. | ambermd.org |

| TMAO and Polypeptides | Causes dehydration of the extended (unfolded) state more than the helical (folded) state. | nih.gov |

| TMAO and Elastin-Like Polypeptide (ELP) | Slightly accumulates at the polymer-water interface, unlike glycine (B1666218) and betaine (B1666868) which are depleted. | nih.gov |

| TMAO and Stem Bromelain | At high concentrations, can destabilize hydrophobic pockets and the active site. | researchgate.net |

Modeling of Reaction Mechanisms and Energetics

Computational modeling is also used to explore the reaction mechanisms and energetics involving TMAO. This includes its role in enzymatic reactions and as a reagent in synthetic chemistry.

One significant area of study is the reduction of TMAO, a key reaction in certain anaerobic bacteria catalyzed by trimethylamine (B31210) N-oxide reductase, a molybdenum-containing enzyme. Theoretical investigations have been performed on biomimetic molybdenum complexes to understand this reaction. nih.govresearchgate.net Calculations of the energy profiles for different reaction pathways show that the attack of the TMAO substrate on the molybdenum center is more energetically favorable when it occurs in the cis position relative to the oxo ligand, compared to a trans attack. nih.govresearchgate.net The rate-determining step for the cis-attack pathway is the initial approach of the TMAO to the molybdenum center, which causes a geometric distortion of the complex. nih.govresearchgate.net These models also confirm that introducing ligands capable of forming intramolecular hydrogen bonds can accelerate the reduction of TMAO. nih.gov

In organometallic chemistry, TMAO is known as a decarbonylation agent. wikipedia.org It is used to remove a carbonyl (CO) ligand from a metal center, allowing another ligand (L) to coordinate. The general reaction is: M(CO)n + (CH₃)₃NO + L → M(CO)n−1L + (CH₃)₃N + CO₂ wikipedia.org This reaction is valuable for synthesizing new organometallic complexes and for decomplexing organic ligands from metals. wikipedia.org

Energetics of TMAO Reduction by a Molybdenum Enzyme Model

| Reaction Pathway | Energetic Favorability | Rate-Determining Step | Source |

|---|---|---|---|

| cis-attack | More favorable | Initial approach of TMAO to the Mo center | nih.govresearchgate.net |

| trans-attack | Less favorable | Not specified | nih.govresearchgate.net |

Emerging Research Directions and Biotechnological Applications

Application in Macromolecular Crystallography and Cryoprotection

High-resolution X-ray structure determination of macromolecules is often hindered by challenges in both crystallization and cryoprotection. nih.gov Trimethylamine (B31210) N-oxide (TMAO) has emerged as a valuable tool in addressing these bottlenecks. nih.govnih.gov It functions not only as an additive to enhance the quality of macromolecular crystals but also as a primary precipitating agent for protein crystal growth. nih.govresearchgate.net

In the field of macromolecular crystallography, TMAO has been identified as a highly versatile cryoprotectant. researchgate.net Cryoprotection is essential to prevent radiation damage to crystals during data collection, especially at powerful synchrotron sources. researchgate.net TMAO's effectiveness as a cryoprotective agent means that crystals can be cooled to low temperatures for data collection, yielding high-quality diffraction data. nih.govresearchgate.net A key advantage is its ability to act as an in-situ cryoprotective agent, meaning crystals grown in its presence can often be cryocooled directly without the need for additional soaking in a cryoprotectant solution. nih.govnih.gov

A study investigating the use of TMAO as a primary precipitating agent for 14 different proteins yielded successful crystallization for seven of them, resulting in a total of 13 different crystal forms. nih.govnih.gov Notably, a new tetragonal crystal form of trypsin was identified through this method. nih.govnih.gov Of these 13 crystal forms, eight were effectively cryocooled with TMAO serving as the in-situ cryoprotectant. nih.govnih.gov The stabilizing effect of TMAO and related methylamine (B109427) osmolytes like sarcosine (B1681465) and betaine (B1666868) is a key factor in their utility in crystallography. nih.gov

Table 1: Efficacy of TMAO as a Primary Precipitating Agent and In-Situ Cryoprotectant

| Parameter | Finding | References |

|---|---|---|

| Proteins Tested | 14 | nih.gov, nih.gov |

| Proteins Crystallized with TMAO | 7 | nih.gov, nih.gov |

| Crystal Forms Obtained | 13 | nih.gov, nih.gov |

Use in Organic Synthesis and Organometallic Chemistry

Trimethylamine N-oxide dihydrate serves as a useful reagent in both organic synthesis and organometallic chemistry, primarily valued for its role as an oxidizing and decarbonylating agent. thermofisher.comsigmaaldrich.com

In organometallic chemistry, TMAO is employed for decarbonylation reactions. wikipedia.orgsigmaaldrich.com It facilitates the removal of a carbonyl (CO) ligand from a metal center, allowing for the subsequent addition of another ligand. wikipedia.org This process is valuable for creating new organometallic complexes and for decomplexing organic ligands from metals. wikipedia.org It can also be used as a demetallation reagent for organometallic compounds. sigmaaldrich.com

As an oxidizing agent, TMAO dihydrate is utilized in the oxidation of organoboranes. sigmaaldrich.com In organic synthesis, it can mediate the conversion of thiols to disulfides and is involved in the preparation of azomethine ylides, which can then be reacted with alkenes to form pyrrolidines. sigmaaldrich.com

Research Tools for Studying Cellular Processes and Protein Folding

TMAO is a well-established research tool for investigating protein folding and stability, as well as other cellular processes. researchgate.netwikipedia.org As a naturally occurring osmolyte, it is known to stabilize the folded state of proteins and can counteract the denaturing effects of substances like urea (B33335). researchgate.netwikipedia.org This property makes it an invaluable tool in experiments designed to understand the fundamental mechanisms of how proteins achieve and maintain their functional three-dimensional structures.

The protective effect of TMAO on proteins is thought to arise from its preferential exclusion from the vicinity of protein surfaces. researchgate.net By combining computer modeling with experimental measurements, researchers are gaining a deeper understanding of this mechanism. researchgate.net TMAO is also used as a stabilizing agent during protein purification processes. researchgate.net

Investigational Studies in Disease Mechanism Research (e.g., cancer)

The role of trimethylamine N-oxide in disease, particularly cancer, is a complex and active area of investigation. TMAO is a gut microbe-dependent metabolite, and its levels in the body have been studied in relation to various health conditions. nih.govmedchemexpress.eu

Some studies have suggested a link between elevated plasma levels of TMAO and an increased risk of certain cancers, such as colorectal cancer. nih.gov One study found that individuals with the highest plasma TMAO concentrations had a significantly greater risk of rectal cancer compared to those with the lowest concentrations. nih.gov This has led to the hypothesis that TMAO could be a potential prognostic marker for colorectal cancer. nih.gov

The potential mechanisms through which TMAO might influence cancer are also under investigation. Inflammation is considered a potential link, as TMAO has been shown to induce inflammation by activating the ROS/NLRP3 inflammasome. medchemexpress.eunih.gov Other proposed mechanisms include oxidative stress and DNA damage. nih.gov Conversely, some research suggests TMAO may have a role in reducing endoplasmic reticulum (ER) stress, a condition implicated in cancer cell proliferation and survival. nih.gov There is also interest in how TMAO might be involved in the development of tumor resistance to chemotherapy drugs. biosynth.com The question of whether increased TMAO levels are a cause or a consequence of cancer remains a key area of inquiry. nih.gov

Q & A

What are the primary experimental considerations for preparing TMAO dihydrate solutions in biological assays?

Basic Research Question

TMAO dihydrate is typically dissolved in organic solvents (e.g., ethanol, DMSO) or aqueous buffers. For biological assays, prepare a stock solution in ethanol (25 mg/mL) or DMSO (1 mg/mL) and dilute it in isotonic saline or PBS (pH 7.2) to avoid residual solvent toxicity. Direct dissolution in PBS is feasible (10 mg/mL), but aqueous solutions should be freshly prepared to prevent degradation . Note that solubility varies with temperature and solvent purity, requiring validation via spectrophotometry or HPLC for critical applications .

How does TMAO dihydrate interact with the TGF-β/Smad signaling pathway in cardiac fibrosis models?

Advanced Research Question

TMAO dihydrate activates the TGF-β/Smad2 pathway by increasing Smad3 phosphorylation, promoting collagen deposition and fibroblast differentiation. In murine models, dietary TMAO (0.12% w/w) exacerbates renal and cardiac fibrosis. Methodologically, validate this mechanism using:

- Western blotting for phosphorylated Smad2/3.

- Histopathology (Masson’s trichrome staining) to quantify collagen.

- qPCR for fibrotic markers (e.g., α-SMA, collagen I/III) .

Contradictory results may arise from differences in animal diets, gut microbiota composition, or TMAO dosage—control these variables via germ-free models or microbiota sequencing .

What methodologies are used to study TMAO dihydrate’s role in NLRP3 inflammasome activation?

Advanced Research Question

TMAO dihydrate induces NLRP3 inflammasome activation via ROS generation. Key experimental approaches include:

- ROS assays (e.g., DCFH-DA fluorescence) in macrophages.

- ELISA for IL-1β and IL-18 in cell supernatants.

- Knockout models (NLRP3⁻/⁻ or ASC⁻/⁻) to confirm pathway specificity .

Contradictions in literature may stem from cell type-specific responses (e.g., endothelial vs. immune cells) or TMAO’s dual role as a pro-inflammatory agent and osmolyte .

How can researchers resolve discrepancies in TMAO dihydrate’s solubility data across studies?

Basic Research Question

Reported solubility variations arise from differences in hydration states (anhydrous vs. dihydrate) and solvent purity. For reproducibility:

- Specify the compound’s hydration state (dihydrate: CAS 62637-93-8).

- Use standardized solvents (e.g., HPLC-grade ethanol).

- Validate solubility via gravimetric analysis or NMR .

Advanced studies should report temperature, pressure, and solvent batch details to enable cross-study comparisons .

What are the best practices for quantifying TMAO dihydrate in human plasma?

Advanced Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps:

- Sample preparation : Deproteinize plasma with methanol, followed by solid-phase extraction.

- Isotopic labeling : Use deuterated TMAO (d9-TMAO) as an internal standard.

- Chromatography : Employ a hydrophilic interaction column (HILIC) for separation .

Contradictory clinical data (e.g., TMAO levels in CKD vs. ulcerative colitis) require stratification by comorbidities and dietary intake logs .

How is TMAO dihydrate utilized in catalytic applications, such as hydrogen evolution reactions?

Advanced Research Question

In synthetic chemistry, TMAO dihydrate acts as an oxygen-transfer agent. For example, in iron-sulfur cluster catalysts:

- React TMAO dihydrate with [Fe₂(μ-pdt)(CO)₆] and phosphines in toluene.

- Monitor reaction progress via IR spectroscopy (CO ligand displacement).

- Purify products via silica chromatography .

Contradictions in catalytic efficiency may arise from trace water content or phosphine ligand steric effects .

What experimental models are appropriate for studying TMAO dihydrate’s role in atherosclerosis?

Advanced Research Question

Use ApoE⁻/⁻ mice fed a high-choline diet to mimic atherosclerosis. Methodological considerations:

- Histopathology : Oil Red O staining for aortic plaque area.

- Metabolomics : Correlate plasma TMAO levels with lesion severity.

- Microbiota modulation : Antibiotic treatment or fecal transplantation to isolate microbial contributions .

Discrepancies in plaque size between studies may reflect variations in diet duration or TMAO’s interaction with other metabolites (e.g., betaine) .

How does TMAO dihydrate’s hydration structure influence its biochemical activity?

Advanced Research Question

The dihydrate form stabilizes TMAO’s interactions with proteins and membranes. Study this using:

- Soft X-ray emission spectroscopy to probe hydration shells.

- Molecular dynamics simulations to compare anhydrous vs. dihydrate forms.

- Osmotic stress assays to assess water-ordering effects .

Contrasting results in protein stabilization studies may relate to TMAO’s concentration-dependent chaotropic/ kosmotropic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.